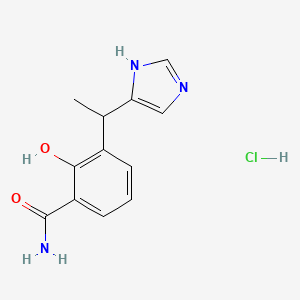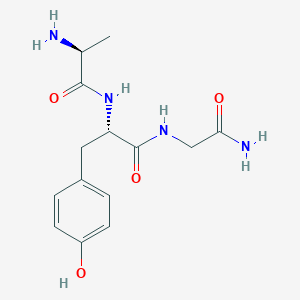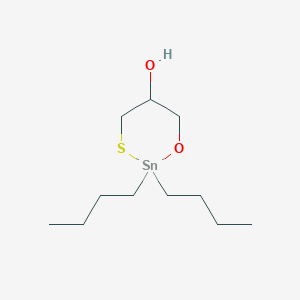![molecular formula C8H18ClN3 B14275753 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride CAS No. 127723-04-0](/img/structure/B14275753.png)
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is a chemical compound known for its unique spirocyclic structure. This compound is part of a class of spiro compounds that have a distinctive bicyclic structure where two rings are connected through a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride typically involves the reaction of a suitable amine with a spirocyclic precursor. One common method includes the cyclization of a linear precursor containing nitrogen atoms under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Aqueous sodium hydroxide at elevated temperatures.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Applications De Recherche Scientifique
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of methyltransferases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 3,6,9-Triazaspiro[5.5]undecan-6-ium chloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of methyltransferases by binding to the active site and preventing the transfer of methyl groups to substrates. This inhibition can lead to changes in gene expression and cellular function, which are being explored for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,9-Triazaspiro[5.5]undecan-2-one
- 6-Azaspiro[5.5]undecan-6-ium chloride
Uniqueness
3,6,9-Triazaspiro[5.5]undecan-6-ium chloride is unique due to its specific spirocyclic structure and the presence of three nitrogen atoms within the ring system. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
127723-04-0 |
|---|---|
Formule moléculaire |
C8H18ClN3 |
Poids moléculaire |
191.70 g/mol |
Nom IUPAC |
3,9-diaza-6-azoniaspiro[5.5]undecane;chloride |
InChI |
InChI=1S/C8H18N3.ClH/c1-5-11(6-2-9-1)7-3-10-4-8-11;/h9-10H,1-8H2;1H/q+1;/p-1 |
Clé InChI |
KRCIIWXIEBAPFF-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+]2(CCN1)CCNCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)


![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)

![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)

![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)

![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)

